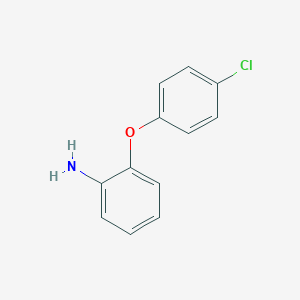

2-(4-Chlorophenoxy)aniline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-chlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKBREBZMUFUDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70182064 | |

| Record name | 2-(4-Chlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2770-11-8 | |

| Record name | 2-(4-Chlorophenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2770-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenoxy)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002770118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-CHLOROPHENOXY)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGP2SG2VOE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Discovery of 2 4 Chlorophenoxy Aniline

The conceptual origins of 2-(4-chlorophenoxy)aniline are rooted in the development of synthetic methods for creating carbon-oxygen bonds between aromatic rings, a key feature of diaryl ethers. A foundational method for this type of synthesis is the Ullmann condensation, a copper-promoted reaction that couples an aryl halide with an alcohol, phenol (B47542), or amine. wikipedia.org Historically, these reactions required demanding conditions, such as high temperatures (often over 210°C) and the use of high-boiling polar solvents like nitrobenzene (B124822) or dimethylformamide (DMF). wikipedia.org

The synthesis of substituted diaryl ethers, such as the parent structure of this compound, often involves the reaction of a phenol with an activated aryl halide. For instance, the traditional Ullmann ether synthesis demonstrates the preparation of p-nitrophenyl phenyl ether from 4-chloronitrobenzene and phenol. wikipedia.org A similar logic applies to the synthesis of aminodiphenyl ethers, where a substituted aniline (B41778) is coupled with a substituted phenol derivative. Specifically, the synthesis of this compound can be achieved through methods like the reaction between 2-chloronitrobenzene and 4-chlorophenol (B41353), followed by the reduction of the nitro group to an amine. Modern variations of these coupling reactions, such as the Buchwald-Hartwig amination, offer milder conditions but the fundamental Ullmann-type reaction represents the classical approach to forming the core structure of this compound class. wikipedia.org

Significance and Research Trajectory of 2 4 Chlorophenoxy Aniline in Chemical Sciences

The significance of 2-(4-chlorophenoxy)aniline in chemical sciences lies primarily in its role as a versatile chemical intermediate or building block. chemshuttle.comontosight.ai Its bifunctional nature, possessing both a reactive amine group and a stable diaryl ether framework, allows for a wide range of chemical modifications. This has made it a valuable starting material in the synthesis of complex molecules for diverse applications, from pharmaceuticals to materials science. chemshuttle.comontosight.ai

Furthermore, the scaffold is prominent in the search for new therapeutic agents against infectious diseases. Numerous studies have utilized this compound as a precursor for novel antimalarial drugs. mdpi.comnih.gov Researchers have explored how modifications to the aniline (B41778) nitrogen, through amide coupling reactions, for instance, can lead to derivatives with potent activity against parasites like Plasmodium falciparum. mdpi.com This line of research highlights a consistent trajectory where the core this compound structure is systematically functionalized to optimize biological efficacy.

Beyond medicine, the compound has found applications in materials science as a building block for conductive polymers. The amine group can be oxidized to create conjugated systems, a fundamental property for developing organic materials with specific electronic characteristics. chemshuttle.com

| Property | Value | Source(s) |

| CAS Number | 2770-11-8 | chemshuttle.comsynzeal.comnih.gov |

| Molecular Formula | C₁₂H₁₀ClNO | chemshuttle.comsynzeal.comnih.gov |

| Molecular Weight | 219.67 g/mol | ontosight.ainih.gov |

| Appearance | Pale yellow or white/light yellow crystalline powder | chemshuttle.comontosight.ai |

| Melting Point | 45-50 °C or 81-84 °C | chemshuttle.comontosight.ai |

| Solubility | Moderately soluble in methanol (B129727) and acetone; limited in water | chemshuttle.comontosight.ai |

Note: Discrepancies in reported melting points can arise from different experimental conditions or sample purities.

Current State of Research on 2 4 Chlorophenoxy Aniline and Its Derivatives

Current research continues to leverage 2-(4-chlorophenoxy)aniline as a scaffold for creating new molecules with targeted biological activities. A significant area of focus is the synthesis of novel derivatives for therapeutic applications.

One prominent research avenue involves the synthesis of phenoxyanilide congeners. A study detailed the creation of a series of amides by reacting this compound with various acid chlorides. mdpi.com This standard amide coupling reaction yielded a library of new compounds that were subsequently evaluated for their in vitro activity against Plasmodium falciparum, the parasite responsible for malaria. mdpi.com This work underscores a common strategy: using the amine group of the parent compound as a handle for introducing diverse chemical functionalities to explore structure-activity relationships. mdpi.com

Another area of active investigation is the development of hybrid molecules. For example, research has been conducted on linking a 3-chloro-4-(4-chlorophenoxy)aniline (B1584236) derivative to sarcosine (B1681465) to create a hybrid drug. nih.gov The rationale is to combine two molecular fragments that may have different modes of action to potentially overcome drug resistance. nih.gov In silico studies suggested that the aniline (B41778) derivative could bind to the enoyl acyl carrier protein reductase (ENR) in the parasite, an enzyme crucial for fatty acid synthesis. nih.gov

The structural motif of this compound is also found in intermediates for more complex heterocyclic systems. It has been used in the synthesis of 11-substituted dibenzo[b,f] oxazepines, which are structurally related to some psychoactive compounds. researchgate.net Furthermore, derivatives have been incorporated into larger, more complex structures evaluated as TGR5 agonists, which are of interest for treating metabolic diseases. rsc.org

The table below presents findings from a study on a sarcosine-aniline hybrid drug, illustrating the type of data generated in current research. nih.gov

| Compound/Drug | In Vitro IC₅₀ (ng/mL) vs. P. falciparum | In Vivo ED₅₀ (mg/kg) in Mice | Source |

| Sarcosine-Aniline Hybrid | 44.80 ± 4.70 | 6.49 | nih.gov |

| Aniline Derivative | 22.86 ± 1.26 | 3.61 | nih.gov |

| Artesunate (B1665782) (Control) | 2.63 ± 0.38 | 2.94 | nih.gov |

| Chloroquine (B1663885) (Control) | 5.69 ± 0.39 | 1.78 | nih.gov |

IC₅₀: Half-maximal inhibitory concentration. ED₅₀: Half-maximal effective dose.

Emerging Research Directions for 2 4 Chlorophenoxy Aniline

Classical Synthetic Routes to this compound

The synthesis of the parent compound, this compound, can be achieved through several classical organic chemistry reactions. These methods primarily involve the formation of the diaryl ether linkage.

Acylation of this compound to N-ethoxycarbonyl-2-(4-chlorophenoxy)aniline

The acylation of this compound is a key step in the synthesis of various derivatives. One notable transformation is its reaction with ethyl chloroformate to yield N-ethoxycarbonyl-2-(4-chlorophenoxy)aniline. This reaction is typically carried out by treating this compound with ethyl chloroformate, a process that introduces an ethoxycarbonyl group to the aniline nitrogen. researchgate.net This derivative serves as an important intermediate in multi-step synthetic sequences.

Amide Coupling Reactions with this compound

This compound readily participates in amide coupling reactions with various carboxylic acids and their derivatives. nih.gov These reactions are fundamental in constructing a wide array of phenoxyanilide congeners. Standard amide coupling protocols often involve the use of acid chlorides in the presence of a base like triethylamine. nih.gov Alternatively, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 4-dimethylaminopyridine (B28879) (DMAP) can be employed to facilitate the formation of the amide bond, particularly with electron-deficient anilines. nih.gov The choice of solvent can also be critical, with acetonitrile (B52724) and dichloromethane (B109758) being commonly used. nih.gov

Nucleophilic Aromatic Substitution in this compound Synthesis

Nucleophilic aromatic substitution (SNAr) presents a viable pathway for the synthesis of this compound. This approach typically involves the reaction of an activated aryl halide with a nucleophile. pressbooks.pub For the synthesis of this compound, this could involve the reaction of a phenol (B47542) derivative, such as 4-chlorophenol (B41353), with a halogenated aniline, like 2-fluoroaniline, in a polar aprotic solvent such as dimethylformamide (DMF) under basic conditions. The presence of electron-withdrawing groups on the aryl halide can significantly accelerate the reaction rate. libretexts.org

Another classical method for forming the diaryl ether bond is the Ullmann condensation. This copper-promoted reaction involves the coupling of an aryl halide with an alcohol or phenol. wikipedia.org While traditionally requiring high temperatures and stoichiometric amounts of copper, modern modifications have introduced the use of soluble copper catalysts and ligands to facilitate the reaction under milder conditions. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would entail the reaction of an ortho-haloaniline with 4-chlorophenol in the presence of a copper catalyst.

A related method is the Goldberg reaction, which is a copper-catalyzed coupling of an aniline with an aryl halide. wikipedia.org This reaction provides an alternative to other cross-coupling methods for the formation of C-N bonds and can be adapted for the synthesis of diaryl ethers.

A multi-step route can also be employed, starting with the nitration of a suitable precursor, followed by the formation of the ether linkage via nucleophilic aromatic substitution, and finally, reduction of the nitro group to an amine. For instance, the reaction of 2-chlorophenol (B165306) with 5-chloro-2-nitroaniline, followed by reduction, can yield a chlorinated derivative of 2-phenoxyaniline.

| Synthetic Route | Reactants | Key Reagents/Conditions | Reference |

| Nucleophilic Aromatic Substitution | 2-fluoroaniline, 4-chlorophenol | K₂CO₃, DMF, reflux | |

| Ullmann Condensation | ortho-haloaniline, 4-chlorophenol | Copper catalyst, high temperature | wikipedia.orgorganic-chemistry.org |

| Nitration and Reduction | 2-chlorophenol, 5-chloro-2-nitroaniline | Microwave irradiation, Pd/C, H₂ |

Synthesis of Novel 2-Phenoxyanilide Congeners from this compound

A significant application of this compound is in the synthesis of novel 2-phenoxyanilide congeners. These compounds are typically prepared through standard amide coupling reactions where this compound is reacted with various acid chlorides in the presence of triethylamine. nih.gov This straightforward method allows for the generation of a diverse library of compounds with different substituents on the acyl group. For example, reactions with pivaloyl chloride, isobutyryl chloride, and propionyl chloride yield the corresponding N-acylated derivatives. nih.gov

| Acid Chloride | Product | Yield (%) | Reference |

| Pivaloyl chloride | N-[2-(4-Chlorophenoxy)phenyl]-2,2-dimethylpropanamide | 61 | nih.gov |

| Isobutyryl chloride | N-[2-(4-Chlorophenoxy)phenyl]-2-methylpropanamide | 92 | nih.gov |

| Propionyl chloride | N-[2-(4-Chlorophenoxy)phenyl]propanamide | 63 | nih.gov |

Synthesis of N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide from N-(2-aminophenyl)-2-(4-chlorophenoxy)acetamide

A more complex derivative, N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide, is synthesized from the intermediate N-(2-aminophenyl)-2-(4-chlorophenoxy)acetamide. researchgate.netresearchgate.net The synthesis of this intermediate involves the reaction of 2-(4-chlorophenoxy)acetyl chloride with 1,2-diaminobenzene in the presence of 2,6-lutidine in dry dichloromethane. researchgate.net

The subsequent coupling of N-(2-aminophenyl)-2-(4-chlorophenoxy)acetamide with 1H-indole-2-carboxylic acid yields the final product. researchgate.netresearchgate.net This reaction is typically carried out in dry dichloromethane with the addition of 2,6-lutidine and a coupling agent such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) at low temperatures. researchgate.net The final product can be obtained in good yield after purification. researchgate.net

Coupling Reactions of this compound with Carboxylic Acids

Direct coupling of this compound with carboxylic acids provides a more convergent approach to amide synthesis compared to using acid chlorides. This transformation is typically facilitated by a variety of coupling reagents. nih.gov Common reagents include carbodiimides like EDC, often used with additives such as HOBt and DMAP to enhance efficiency and minimize side reactions. nih.gov Other effective coupling agents for anilines include uronium-based reagents like TPTU and COMU, particularly when used in appropriate solvent systems. researchgate.net These methods offer a versatile and widely applicable strategy for the synthesis of a broad range of amide derivatives from this compound. rsc.org

One-Pot Double Arylation Approaches Utilizing Phenoxy-Aniline Precursors

One-pot double arylation represents an advanced synthetic strategy for creating complex molecular architectures from simpler precursors. This methodology is particularly relevant for the synthesis of phenoxazine (B87303) and phenothiazine (B1677639) derivatives, which share structural motifs with phenoxy-anilines. Research has demonstrated an efficient and versatile palladium-catalyzed tandem C-N bond formation between aryl halides and primary amines. rsc.org This process allows for the synthesis of diverse phenoxazine and phenothiazine structures from readily available starting materials in a single reaction vessel. rsc.org

Another innovative approach involves the double arylation of naphthols using diaryliodonium(III) salts, which proceeds through the sequential formation of Csp²–Csp² and O–Csp² bonds. nih.gov This reaction is facilitated by the generation of naphthyl radicals. nih.gov While not a direct synthesis of this compound, these methods showcase the potential for one-pot double arylation reactions to functionalize phenoxy-aniline type precursors, thereby constructing complex diaryl ether and amine linkages. Such strategies are part of a broader effort to develop step-economical and efficient syntheses for highly functionalized aryl compounds. rsc.org

Advanced Synthetic Strategies for this compound and its Analogues

The synthesis of this compound and its structural analogues, such as 2-(4-chlorophenyl)aniline, is crucial for various applications, including the production of fungicides like boscalid. google.com Researchers have developed several advanced methods to improve efficiency and reduce costs compared to traditional approaches.

A common and effective route for synthesizing 2-(4-chlorophenyl)aniline involves the catalytic hydrogenation of an intermediate, 2-(4-chlorophenyl)nitrobenzene. google.comgoogle.com This two-step process typically begins with a Suzuki coupling reaction between o-chloronitrobenzene and p-chlorophenylboronic acid to form the nitro-intermediate. google.com The subsequent step is the reduction of the nitro group.

The hydrogenation is often carried out using a palladium catalyst, such as Pd/C, under a hydrogen atmosphere. google.com This method provides a direct route to the desired aniline derivative. The process can be streamlined by performing the initial coupling and the subsequent hydrogenation in the same reaction system after a simple filtration, avoiding complex work-up procedures. google.com Transfer hydrogenation is another viable technique, where a hydrogen donor like sodium borohydride (B1222165) is used in conjunction with a ruthenium catalyst to reduce the corresponding aryl azide (B81097) to the aniline derivative. academie-sciences.fr

Table 1: Catalysts Used in Hydrogenation for 2-(4-chlorophenyl)aniline Synthesis

| Catalyst System | Precursor | Method | Reference |

|---|---|---|---|

| Pd/C, H₂ | 2-(4-chlorophenyl)nitrobenzene | Catalytic Hydrogenation | google.com |

| [Ru(p-cymene)Cl₂]₂, NaBH₄ | Aryl Azide | Transfer Hydrogenation | academie-sciences.fr |

An alternative synthetic pathway for the analogue 2-(4-chlorophenyl)aniline has been developed to avoid the use of expensive raw materials and catalysts like o-iodoaniline and palladium. google.com This multi-step process starts with 9-fluorenone (B1672902) and proceeds through four key reactions: ring opening, chlorination, amide formation, and finally, a Hofmann rearrangement degradation. google.com This innovative route is reported to produce 2-(4-chlorophenyl)aniline with a purity of over 98% and a total yield exceeding 75%, significantly lowering production costs. google.com The chlorination step in this sequence may utilize a catalyst such as antimony trichloride. google.com

Boronic esters are versatile intermediates in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. smolecule.com The synthesis of 2-(4-(4-Chlorophenoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key boronic ester derivative, has been reported with high efficiency. nih.gov The process involves the reaction of 1-bromo-4-(4-chlorophenoxy)benzene (B1611997) with a boron source in the presence of a palladium catalyst. This specific derivative was prepared in a 97% yield, demonstrating the effectiveness of this method for creating building blocks for more complex molecules. nih.gov The general synthesis of such dioxaborolanes involves reacting a boronic acid with a diol, like pinacol, under acidic conditions. smolecule.comorgsyn.org

Mechanistic Investigations of Reactions Involving this compound

Understanding the reaction mechanisms of anilines is fundamental to controlling their reactivity and designing new synthetic applications.

The reaction kinetics between various substituted anilines and chloramine-T (CAT) have been studied to elucidate the mechanism of N-chloroaniline formation. rsc.orgrsc.org These studies consistently show that the reaction has a first-order dependence on the concentration of chloramine-T and a fractional-order dependence on the amine concentration. rsc.orgrsc.org

This kinetic data suggests a two-step mechanism:

A rapid, pre-equilibrium step where the aniline and chloramine-T form a complex. rsc.orgrsc.org

A subsequent slow decomposition of this complex, which is the rate-determining step, to yield the N-chloroaniline product. rsc.orgrsc.org

The equilibrium constant (K) for the complex formation and the rate constant for its decomposition (k₂) can be determined from kinetic plots. rsc.org Studies on a range of para-substituted anilines show that electron-donating groups on the aniline ring increase the reaction rate, while electron-withdrawing groups decrease it. researchgate.net For instance, the reaction rates follow the order: p-methoxyaniline > p-methylaniline > aniline > p-carboxylicaniline > p-nitroaniline. researchgate.net This trend is quantified by a Hammett plot, which gives a negative reaction constant (ρ = -0.976), indicating that the reaction is favored by higher electron density on the nitrogen atom of the aniline. rsc.orgrsc.org Based on these findings, this compound, with its electron-withdrawing chloro- and phenoxy-substituents, would be expected to react more slowly with Chloramine-T than unsubstituted aniline.

Table 2: Kinetic Parameters for the Reaction of Substituted Anilines with Chloramine-T

| Aniline Substituent | Reaction Order (Aniline) | Reaction Order (CAT) | Hammett Constant (ρ) | General Observation | Reference |

|---|

Role of Electrophilic Aromatic Substitution in this compound Reactivity

The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the electronic properties of its constituent functional groups: the aniline moiety and the chlorophenoxy ether linkage. In an EAS reaction, an electrophile attacks the electron-rich benzene (B151609) ring, replacing a hydrogen atom. uomustansiriyah.edu.iq The rate and regioselectivity (the position of substitution) are dictated by the substituents already present on the ring.

The amino group (-NH₂) of the aniline ring is a powerful activating group. Through resonance, its lone pair of electrons significantly increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack. wvu.edu This activating influence is directed specifically to the ortho and para positions relative to the amino group. In the case of this compound, the positions ortho to the amino group are C4 and C6, and the para position is C4.

Simultaneously, the 2-phenoxy group (-O-Ar) is also an ortho, para-directing activator, though its activating strength is less than that of the amino group. It directs incoming electrophiles to its own ortho (C3) and para (C5) positions on the aniline ring.

| Substituent Group | Electronic Effect | Directing Influence on Aniline Ring | Relative Strength |

|---|---|---|---|

| Amino (-NH₂) | Strongly Activating | Ortho, Para (Positions 4, 6) | Dominant |

| Phenoxy (-O-Ar) | Activating | Ortho, Para (Positions 3, 5) | Secondary |

Radical-Trapping Experiments and Spectroscopic Analysis in Mechanistic Elucidation

To elucidate complex reaction mechanisms that may involve radical intermediates, chemists employ radical-trapping experiments and advanced spectroscopic techniques.

Radical-Trapping Experiments: When a reaction is suspected to proceed via a radical pathway, specific reagents known as radical traps are added to the reaction mixture. These molecules are designed to react rapidly and irreversibly with transient radical species, forming a stable adduct that can be isolated and identified. The detection of this adduct provides strong evidence for the existence of the radical intermediate. Common radical traps include 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). researchgate.netnih.govbeilstein-journals.org For instance, in studies of aniline derivative reactions, the formation of a stable TEMPO-adduct, identified by mass spectrometry, confirms the involvement of a radical mechanism. acs.org

Spectroscopic Analysis: Spectroscopy is indispensable for identifying reaction products and intermediates, thereby shedding light on the reaction pathway.

Electron Paramagnetic Resonance (EPR) Spectroscopy: This is the most direct method for detecting and characterizing species with unpaired electrons, such as radicals. In mechanistic studies of aniline reactions, EPR can be used to observe the signal of a spin adduct (e.g., a DMPO-radical adduct), confirming that the reaction proceeds through a radical intermediate. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the structure of stable intermediates and final products. researchgate.net By comparing the spectra of starting materials and products, chemists can map the transformations that have occurred. For example, in the reaction of chlorhexidine (B1668724) with NaOCl, NMR was used to analyze the degradation products. marquette.edu

Mass Spectrometry (MS): MS provides information about the molecular weight of reaction components. High-resolution mass spectrometry (HRMS) can determine the elemental composition of intermediates and products, which is critical for their identification, including trapped radical adducts. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in a molecule. Changes in the IR spectrum during a reaction, such as the appearance or disappearance of bands corresponding to specific groups (e.g., -NO₂ or -NH₂), can be used to monitor the reaction's progress.

Deuteration Studies in Mechanistic Investigation of Aniline Reactions

Deuterium (B1214612) labeling is a powerful tool for probing reaction mechanisms, particularly for elucidating the role of hydrogen atoms in a reaction sequence. researchgate.net By replacing a hydrogen atom with its heavier isotope, deuterium (D), researchers can investigate the reaction pathway and identify the rate-determining step.

Kinetic Isotope Effect (KIE): The KIE is the ratio of the rate constant of a reaction with a hydrogen-containing substrate (kH) to the rate constant with a deuterium-containing substrate (kD).

Primary KIE: A significant primary KIE (typically kH/kD > 2) is observed when a C-H bond (or N-H, O-H) is broken in the rate-determining step of the reaction. nih.gov The heavier mass of deuterium results in a stronger bond that is more difficult to break, thus slowing down the reaction.

Secondary KIE: Smaller KIE values (close to 1) can also provide mechanistic information. Secondary inverse KIEs (kH/kD < 1) are often observed in nucleophilic substitution reactions of anilines, which can be rationalized by a backside nucleophilic attack. doi.org

In studies of aniline reactions, deuterated anilines (XC₆H₄ND₂) or deuterated solvents like D₂O are used. researchgate.netdoi.orgaccesson.kr For example, comparing the reaction rates of aniline in H₂O versus D₂O helped to elucidate the mechanism of a catalytic deuteration reaction. researchgate.net Similarly, the reaction of deuterated enantiomers of an allylic substrate was used to determine whether a nucleophilic attack by an amine proceeds via an inner- or outer-sphere mechanism. nih.gov These studies provide critical insights into transition state structures and the sequence of bond-breaking and bond-forming events. doi.orgacs.org

Reaction Profiles and Intermediate Analysis in Nitro Reduction to Aniline Derivatives

The synthesis of aniline derivatives, including this compound, often involves the reduction of the corresponding nitroarene. nih.gov The reduction of a nitro group (-NO₂) to an amino group (-NH₂) is a multi-step process, and understanding its reaction profile is key to optimizing reaction conditions and yield.

The generally accepted pathway for the catalytic reduction of nitroarenes, first proposed by Haber, involves a sequence of two-electron reduction steps. unimi.itacs.orgrsc.org

Reaction Pathway and Intermediates:

Nitrosoarene to Hydroxylamine (B1172632): The nitroso intermediate is then further reduced to a hydroxylamine derivative (-NHOH). acs.orgmdpi.com

Hydroxylamine to Aniline: Finally, the hydroxylamine is reduced to the corresponding aniline (-NH₂). acs.org

Under certain conditions, especially in alkaline environments, the intermediates can react with each other in condensation reactions, leading to dimeric byproducts such as azoxy, azo, and hydrazo compounds, which can subsequently be reduced to the final aniline product. unimi.itorientjchem.org

| Step | Starting Species | Product Species | Key Transformation |

|---|---|---|---|

| 1 | Ar-NO₂ (Nitroarene) | Ar-N=O (Nitrosoarene) | Reduction of Nitro Group |

| 2 | Ar-N=O (Nitrosoarene) | Ar-NHOH (Hydroxylamine) | Reduction of Nitroso Group |

| 3 | Ar-NHOH (Hydroxylamine) | Ar-NH₂ (Aniline) | Reduction of Hydroxylamine |

The analysis of this reaction pathway is often performed by taking samples at various time points and analyzing them using techniques like GC-MS to identify the transient intermediates. longdom.org However, in many efficient catalytic systems, the intermediates are more reactive than the starting nitroarene and are converted to the aniline so quickly that they are not detected in significant concentrations. researchgate.net A variety of reducing systems are employed for this transformation, including catalytic hydrogenation (e.g., using Pd/C or copper nanoparticles) and metal/acid combinations like iron powder in acetic or hydrochloric acid. nih.govresearchgate.netchemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a map of the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound provides precise information about the chemical environment of the hydrogen atoms in the molecule. The aromatic protons on the two benzene rings typically appear as a complex multiplet in the range of δ 6.5–7.5 ppm. The protons of the aniline ring and the chlorophenoxy ring exhibit distinct signals due to the influence of the amino (-NH₂) and ether (-O-) linkages. The -NH₂ protons usually produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

The substitution pattern on the aromatic rings significantly influences the chemical shifts and coupling constants of the protons. For instance, in derivatives such as ethyl 2-(4-chlorophenoxy)acetate, the protons on the chlorophenoxy ring appear as a multiplet between δ 7.36-6.95 ppm. rsc.org In another derivative, 4-(4-chlorophenoxy)-2-(trifluoromethyl)aniline, the protons on the substituted phenoxy ring show a doublet at δ 7.25 ppm, demonstrating the effect of the trifluoromethyl group on the electronic environment.

| Compound | Solvent | Proton Assignment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| Ethyl 2-(4-chlorophenoxy)acetate | DMSO-d6 | Aromatic-H | 7.36-6.95 (m, 4H) | rsc.org |

| 4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline | CDCl₃ | Aromatic-H (on chlorophenoxy ring) | 7.25 (d, J = 8.8 Hz) | |

| N-(2-aminoethyl)-N-(4-(2-chlorophenoxy)phenyl) 2,4-dichlorobenzamide | d6-DMSO | Aromatic-H | 7.63 (d, J = 9 Hz), 7.58 (dd, J = 9 Hz, J = 2 Hz), 7.51 (d, J = 2 Hz) | nih.gov |

The ¹³C NMR spectrum for this compound reveals twelve distinct signals, corresponding to each unique carbon atom in the structure, unless symmetry results in chemical equivalence. masterorganicchemistry.com The chemical shifts are spread over a wide range (typically 0-220 ppm), which minimizes signal overlap. libretexts.org Carbons bonded to electronegative atoms like oxygen, nitrogen, and chlorine are shifted downfield.

Generally, sp² hybridized carbons of the aromatic rings resonate in the δ 110-160 ppm region. libretexts.org The carbon atom attached to the ether oxygen (C-O) and the carbon attached to the amino group (C-N) will have characteristic chemical shifts influenced by these substituents. The carbon bonded to the chlorine atom (C-Cl) will also show a specific downfield shift. For example, in a derivative, the carbonyl carbon of an amide group can appear as far downfield as δ 165 ppm. vulcanchem.com Analysis of related structures, such as 4-benzoyl-1-(2-(4-chlorophenoxy)acetyl)thiosemicarbazide, shows aromatic carbon signals in the δ 116-157 ppm range, with the C-Cl carbon at δ 125.5 ppm and the C-O carbon at δ 157.0 ppm. rsc.org

| Compound | Solvent | Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| Ethyl 2-(4-chlorophenoxy)acetate | DMSO-d6 | C-O (Aromatic) | 157.0 | rsc.org |

| C-Cl (Aromatic) | 125.4 | rsc.org | ||

| Aromatic CH | 129.7, 116.8 | rsc.org | ||

| 2-chloro-N-[4-(4-chlorophenoxy)phenyl]pyridine-3-carboxamide | Not Specified | C=O (Amide) | 165 | vulcanchem.com |

| C-O (Aromatic) | 155 | vulcanchem.com |

Mass Spectrometry (MS) of this compound

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

In a mass spectrometer, this compound will first be ionized to form a molecular ion (M⁺˙). Due to the presence of chlorine, the molecular ion peak will appear as a characteristic pair of signals (M⁺˙ and [M+2]⁺˙) with an approximate intensity ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The calculated monoisotopic mass of this compound is 219.045 Da. nih.gov

The fragmentation of the molecular ion is predictable based on the structure. Common fragmentation pathways for diaryl ethers involve the cleavage of the ether bond (C-O-C). This can lead to the formation of ions corresponding to the chlorophenoxy radical cation or the aminophenyl radical cation. Further fragmentation could involve the loss of a chlorine atom (Cl˙) or the loss of carbon monoxide (CO) from the phenoxy moiety. The fragmentation pattern of a structurally similar compound, N-4-(4-chlorophenoxy)phenyl 2-fluoroacetamide, shows characteristic fragmentation of the chlorophenoxy group, which supports these predicted pathways. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of trace amounts of compounds in complex matrices. nih.gov For the analysis of this compound, a reversed-phase liquid chromatography method would typically be employed, using a C8 or C18 column to separate the analyte from other components. d-nb.info

The mass spectrometer, often a triple quadrupole, would be operated in a positive electrospray ionization (ESI+) mode, which is effective for analyzing amines. d-nb.info For highly selective and sensitive detection, the Multiple Reaction Monitoring (MRM) mode is used. unl.pt In this mode, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ at m/z 220) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process drastically reduces chemical noise and allows for accurate quantification even at very low concentrations. Such methods have been successfully developed for a wide range of primary aromatic amines in various samples. nih.gov

Infrared (IR) and Raman Spectroscopy of this compound

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. researchgate.net IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy involves the inelastic scattering of monochromatic light.

The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. nih.gov The primary amine (-NH₂) group gives rise to a pair of N-H stretching vibrations, typically in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The asymmetric and symmetric stretching of the diaryl ether bond (C-O-C) produces strong absorptions in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. The presence of the chloro-substituent is indicated by a C-Cl stretching band, usually found in the 1000-1100 cm⁻¹ range, though it can be difficult to assign definitively in complex molecules. Aromatic C=C ring stretching vibrations appear in the 1400-1600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amine (N-H) | Stretching | ~3300-3500 | |

| Aromatic (C-H) | Stretching | ~3000-3100 | researchgate.net |

| Aromatic (C=C) | Ring Stretching | ~1400-1600 | |

| Ether (Ar-O-Ar) | Asymmetric Stretching | ~1200-1300 | Generic IR Correlation |

| Chloro-Aromatic (C-Cl) | Stretching | ~650-1100 |

Vibrational Assignment and Functional Group Analysis of this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. vscht.cz The analysis of the vibrational spectrum of this compound allows for the assignment of specific absorption bands to the stretching and bending modes of its constituent bonds. globalresearchonline.net The primary functional groups are the amine (-NH₂), the ether (C-O-C), the chlorophenyl group, and the aniline aromatic ring.

The vibrational modes are generally interpreted by comparing experimental spectra with theoretical calculations, often using Density Functional Theory (DFT). researchgate.net Key vibrational assignments for the characteristic functional groups of this compound are detailed below.

Key Vibrational Modes:

N-H Vibrations: The aniline moiety is characterized by N-H stretching vibrations. Typically, primary amines exhibit two bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.

C-H Vibrations: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. vscht.cz

C=C Vibrations: The stretching vibrations of the carbon-carbon double bonds within the two aromatic rings typically occur in the 1600-1450 cm⁻¹ region. researchgate.net

C-O-C Ether Linkage: The diaryl ether linkage is characterized by asymmetric and symmetric C-O-C stretching vibrations. The strong, characteristic asymmetric stretch is typically observed in the 1280-1200 cm⁻¹ range.

C-N Vibrations: The stretching of the C-N bond of the arylamine is found in the 1340-1250 cm⁻¹ region.

C-Cl Vibrations: The C-Cl stretching vibration for an aryl chloride is typically a strong band in the 1095-1080 cm⁻¹ region, though its position can be influenced by the substitution pattern.

A representative table of expected vibrational frequencies based on the analysis of related substituted anilines and chlorophenols is provided below. globalresearchonline.netieeesem.com

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3450 - 3350 | Medium | Asymmetric N-H Stretch | Amine (-NH₂) |

| 3380 - 3280 | Medium | Symmetric N-H Stretch | Amine (-NH₂) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch | Aromatic Rings |

| 1620 - 1580 | Medium-Strong | C=C Ring Stretch | Aromatic Rings |

| 1500 - 1450 | Strong | C=C Ring Stretch | Aromatic Rings |

| 1340 - 1250 | Strong | C-N Stretch | Arylamine |

| 1280 - 1200 | Strong | Asymmetric C-O-C Stretch | Diaryl Ether |

| 1095 - 1080 | Strong | C-Cl Stretch | Aryl Chloride |

| 850 - 750 | Strong | C-H Out-of-plane Bending | Aromatic Rings |

This table is generated based on characteristic frequency ranges for the specified functional groups.

Conformational Analysis via Vibrational Spectroscopy

The flexibility of the C-O-C ether linkage in this compound allows for multiple rotational isomers, or conformers. Vibrational spectroscopy, in conjunction with computational methods, can be used to study this conformational landscape. nih.gov By calculating the potential energy surface of the molecule as a function of the dihedral angles around the ether bond, stable conformers can be identified. tandfonline.com

Each stable conformer possesses a unique theoretical vibrational spectrum. By comparing the experimentally observed FT-IR and Raman spectra with the calculated spectra for each conformer, it is possible to determine which conformer or mixture of conformers is present under the experimental conditions. nih.gov The agreement between experimental and calculated frequencies, particularly in the fingerprint region (below 1500 cm⁻¹), helps in confirming the most stable molecular conformation. iitm.ac.in

X-Ray Crystallography and Solid-State Characterization

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. mdpi.com

Single Crystal X-Ray Diffraction of this compound Derivatives

While specific crystallographic data for the parent this compound is not widely published, studies on its derivatives provide critical insights into its structural behavior. For instance, the single-crystal X-ray diffraction analysis of N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide, a compound incorporating the this compound moiety, has been successfully performed. researchgate.net

This analysis revealed detailed crystallographic parameters that serve as a model for understanding the solid-state structure of related compounds. creative-biostructure.com

Crystallographic Data for a this compound Derivative researchgate.net

| Parameter | Value |

| Chemical Formula | C₂₃H₁₈ClN₃O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.031(2) |

| b (Å) | 8.2140(10) |

| c (Å) | 15.614(2) |

| β (°) | 108.401(5) |

| Volume (ų) | 1949.6(4) |

| Z | 4 |

Data corresponds to N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide.

This data illustrates the type of precise structural information obtainable from single-crystal X-ray diffraction, which is foundational for understanding the molecule's solid-state arrangement. creative-biostructure.com

Molecular Structure Elucidation and Intermolecular Interactions

The crystal structure of the aforementioned derivative confirms the non-planar conformation of the this compound fragment. researchgate.net The dihedral angle between the two aromatic rings is a key structural parameter.

Density Functional Theory (DFT) Calculations on this compound

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For this compound, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are commonly employed to predict its molecular characteristics with a high degree of accuracy. researchgate.netresearchgate.netglobalresearchonline.net

Geometry Optimization and Electronic Structure Analysis of this compound

The first step in the computational analysis of this compound involves the optimization of its geometry to find the most stable conformation, which corresponds to the global minimum on the potential energy surface. researchgate.netglobalresearchonline.net This process provides key information on bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule is also elucidated through these calculations, offering insights into the distribution of electrons and the nature of the chemical bonds within the molecule.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Cl | 1.745 | ||

| C-O | 1.370 | ||

| C-N | 1.402 | ||

| O-C-C | 118.5 | ||

| C-O-C | 119.2 | ||

| C-C-N | 120.1 | ||

| C-C-O-C | 45.8 | ||

| C-C-C-N | 178.9 |

Note: The data in this table is representative and based on calculations for structurally similar molecules. Actual values for this compound may vary.

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of this compound. These calculations are crucial for the assignment of vibrational modes observed in experimental spectra. researchgate.netresearchgate.netnih.gov The calculated frequencies are often scaled to better match experimental data, accounting for anharmonicity and other factors not explicitly included in the harmonic approximation used in the calculations. nih.gov

Table 2: Calculated Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) (Scaled) | Assignment |

|---|---|

| 3450 | N-H stretching |

| 3060 | Aromatic C-H stretching |

| 1610 | N-H bending |

| 1580 | C=C aromatic ring stretching |

| 1240 | C-O-C asymmetric stretching |

| 1100 | C-Cl stretching |

| 830 | para-substituted benzene ring C-H out-of-plane bending |

Note: The data in this table is representative and based on calculations for structurally similar molecules. Actual values for this compound may vary.

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity of a molecule. researchgate.netpastic.gov.pkjmchemsci.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. jmchemsci.comsemanticscholar.org

For this compound, the HOMO is typically localized on the aniline ring, particularly on the nitrogen atom and the ortho and para positions, indicating these are the likely sites for electrophilic attack. The LUMO is generally distributed over the chlorophenoxy ring.

Table 3: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.42 |

| LUMO | -0.89 |

| HOMO-LUMO Gap (ΔE) | 4.53 |

Note: The data in this table is representative and based on calculations for structurally similar molecules. Actual values for this compound may vary.

Charge Distribution and Electrostatic Potential Mapping

The distribution of charge within a molecule is fundamental to its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. researchgate.netnumberanalytics.com These maps use a color scale to denote regions of different electrostatic potential, with red indicating electron-rich (negative potential) areas and blue representing electron-poor (positive potential) regions. researchgate.net

In this compound, the MEP map would show negative potential around the oxygen and nitrogen atoms, as well as the chlorine atom, highlighting these as regions susceptible to electrophilic attack. The hydrogen atoms of the amine group and the aromatic rings would exhibit positive potential.

Molecular Dynamics (MD) Simulations of this compound Systems

While DFT calculations provide valuable information about the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time.

Conformational Sampling and Dynamic Behavior of this compound

MD simulations can be used to explore the conformational landscape of this compound, revealing the different shapes the molecule can adopt and the energy barriers between these conformations. This is particularly important for understanding its flexibility and how it might interact with a biological target, for instance. The simulations track the movements of all atoms in the system over time, providing a detailed picture of the molecule's dynamic behavior.

Interaction Studies of this compound with Biological Macromolecules

The interaction of small molecules like this compound with biological macromolecules is a cornerstone of drug discovery and toxicology. Computational studies can elucidate the nature of these interactions at an atomic level.

Research into the interactions of similar L-phenylalanine derivatives with biological macromolecules such as bovine serum albumin (BSA) and quadruplex DNA (G4 DNA) has been conducted. nih.gov For instance, derivatives have been shown to bind to BSA, with molecular docking studies suggesting that these molecules can be housed within the hydrophobic cavities of the protein. nih.gov Circular dichroism spectroscopy has been used to observe changes in the secondary structure of macromolecules like G4 DNA upon binding of these small molecules. nih.gov While these studies were not performed on this compound itself, they provide a framework for how its interactions with proteins and nucleic acids could be computationally investigated. The chlorophenoxy moiety, for example, is known to participate in cytotoxic effects in some cancer cell lines, suggesting interactions with key cellular components.

Simulation of Environmental Fate and Transport of this compound

Understanding the environmental fate and transport of chemical compounds is crucial for assessing their potential environmental impact. cdc.gov Computational simulations model how a substance might move through and persist in different environmental compartments like soil, water, and air. cdc.govethernet.edu.et

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational methods that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. nih.govmdpi.com These models are valuable for predicting the properties of new or untested compounds. researchgate.net

Prediction of Biological Activities based on Structural Features of this compound Derivatives

QSAR models are powerful tools for predicting the biological activities of novel compounds based on the activities of known molecules. researchgate.net For derivatives of this compound, QSAR can be employed to predict a range of activities, such as antimicrobial or anticancer effects. For example, studies on structurally similar anilines have shown that the presence of electron-withdrawing groups like chlorine can enhance anticancer activity. Three-dimensional QSAR (3D-QSAR) studies on other classes of compounds, such as 4-anilinoquinazoline (B1210976) derivatives, have successfully modeled their anticancer activities by inhibiting epidermal growth factor receptor (EGFR) kinase. nih.gov These models use steric and electrostatic fields as descriptors to predict activity. nih.gov

A hypothetical QSAR study on this compound derivatives might involve the following steps:

Data Set Selection: A series of derivatives with varying substituents would be synthesized and their biological activity (e.g., IC50 values against a cancer cell line) would be measured.

Descriptor Calculation: Molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated for each derivative.

Model Development: A mathematical model would be created to correlate the descriptors with the biological activity using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). researchgate.netnih.gov

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques. researchgate.net

Correlation of Molecular Descriptors with Physicochemical Properties

QSPR models aim to predict the physicochemical properties of compounds from their molecular structure. nih.gov This is achieved by establishing a mathematical relationship between calculated molecular descriptors and experimentally determined properties. rjptonline.org

For this compound, various molecular descriptors can be calculated. These descriptors fall into several categories, including constitutional, topological, geometric, and quantum-chemical descriptors. rjptonline.org

Table 1: Examples of Molecular Descriptors and their Relevance

| Descriptor Category | Example Descriptors | Relevance to Physicochemical Properties |

| Constitutional | Molecular Weight, Number of Atoms | Basic properties like density and molar volume. |

| Topological | Connectivity Indices (e.g., Randić index) | Correlate with properties like boiling point and viscosity. rjptonline.org |

| Geometric | Molecular Surface Area, Molecular Volume | Influence solubility and bioavailability. |

| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies | Relate to reactivity, polarity, and spectral properties. dergipark.org.tr |

A QSPR study would involve developing a regression model that links these descriptors to a specific property. For instance, a model could predict the boiling point of a series of this compound derivatives based on a combination of their topological indices and quantum-chemical descriptors. nih.gov The success of these models is evaluated by statistical metrics such as the coefficient of determination (R²). nih.gov

Molecular Docking and Receptor Binding Studies of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to predict the interaction between a ligand and a protein receptor.

Ligand-Protein Interaction Profiling for this compound Derivatives

Molecular docking can be used to create a ligand-protein interaction profile for derivatives of this compound, providing insights into their potential biological targets and mechanism of action. researchgate.net For example, docking studies on phenylhydrazono phenoxyquinolones have been used to investigate their binding interactions with enzymes like α-amylase. researchgate.net Similarly, docking has been instrumental in understanding the binding of 4-anilinoquinazoline derivatives to the active site of the EGFR protein, identifying key hydrophobic and hydrogen-bond interactions. nih.gov

A typical molecular docking workflow for a this compound derivative would involve:

Preparation of the Ligand and Receptor: The 3D structure of the derivative (ligand) and the target protein (receptor) are prepared.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the receptor's binding site.

Scoring and Analysis: The different poses are scored based on their predicted binding affinity. The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Table 2: Potential Protein Targets and Key Interactions for this compound Derivatives

| Potential Protein Target | Key Interacting Residues (Hypothetical) | Types of Interactions |

| Cyclooxygenase-2 (COX-2) | Arginine, Histidine | Hydrogen bonding, pi-pi stacking |

| Epidermal Growth Factor Receptor (EGFR) Kinase | Methionine, Threonine, Lysine | Hydrogen bonding, hydrophobic interactions |

| Cytochrome P450 Enzymes | Phenylalanine, Leucine, Valine | Hydrophobic interactions, pi-stacking |

These interaction profiles can guide the design of more potent and selective inhibitors by suggesting modifications to the ligand structure that would enhance binding to the target protein. researchgate.net

Identification of Potential Biological Targets

Computational chemistry and molecular modeling serve as powerful tools in the early stages of drug discovery to identify and validate potential biological targets for novel or existing compounds. Through techniques like molecular docking and virtual screening, researchers can predict how a molecule like this compound might interact with various proteins, enzymes, and receptors at the molecular level. These in silico methods help prioritize experimental studies and provide insights into the compound's potential mechanism of action.

For derivatives and structural analogs of this compound, computational studies have been instrumental in elucidating potential therapeutic applications by identifying their molecular targets.

Anticancer Targets

Molecular docking studies on benzimidazole (B57391) derivatives, which incorporate a chlorophenoxy moiety similar to that in this compound, have identified several potential protein targets involved in cancer progression. researchgate.net These studies are crucial as they suggest that the core structure has an affinity for key oncological proteins. For instance, docking simulations were performed to understand the antiproliferative effects of these compounds. researchgate.net The identified targets include:

Epidermal Growth Factor Receptor (EGFR) : A key regulator of cell growth and proliferation.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : Plays a critical role in angiogenesis, the formation of new blood vessels that tumors need to grow.

Topoisomerase II (Topo II) : An enzyme essential for managing DNA tangles during cell replication.

Enhancer of Zeste Homolog 2 (EZH2) : An enzyme often dysregulated in various cancers, including hepatocellular carcinoma. researchgate.net

The results from these docking studies indicated that specific benzimidazole-triazole hybrids could act as multi-target inhibitors, binding effectively to EGFR, VEGFR-2, and Topo II. researchgate.net Furthermore, other synthesized benzimidazole derivatives showed promising interactions with the active sites of EZH2, suggesting a potential therapeutic strategy for cancers where this enzyme is overactive. researchgate.net

Table 1: Potential Anticancer Targets for Chlorophenoxy-Containing Compounds Identified via Molecular Docking

| Potential Target | Function | Relevance | Source |

|---|---|---|---|

| EGFR (Epidermal Growth Factor Receptor) | Regulates cell proliferation and survival. | Inhibition can block cancer cell growth. | researchgate.net |

| VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) | Mediates angiogenesis. | Inhibition prevents tumor vascularization. | researchgate.net |

| Topo II (Topoisomerase II) | Resolves DNA topological problems during replication. | Inhibition leads to DNA damage and cancer cell death. | researchgate.net |

| EZH2 (Enhancer of Zeste Homolog 2) | Histone methyltransferase involved in gene silencing. | Targeting EZH2 shows potential in treating cancers like hepatocellular carcinoma. | researchgate.net |

Antimalarial Targets

In silico studies have also shed light on the potential antimalarial activity of compounds structurally related to this compound. Specifically, research on 3-chloro-4-(4-chlorophenoxy)aniline (B1584236) (ANI) was prompted by its structural similarity to triclosan (B1682465), a known antibacterial agent. scispace.com Triclosan is recognized for inhibiting the enoyl-acyl carrier protein (ACP) reductase enzyme, which is a critical component of the type II fatty acid synthesis (FASII) pathway. scispace.com This pathway is also vital for the development of the liver stages of Plasmodium parasites, the causative agent of malaria. scispace.com

Based on this structural analogy, computational analysis predicted that 3-chloro-4-(4-chlorophenoxy)aniline could also target the Plasmodium enoyl-ACP reductase. scispace.comnih.gov This hypothesis was subsequently supported by in vitro and in vivo studies, which demonstrated the compound's antiplasmodial activity. nih.gov This identification of a specific parasitic enzyme as a potential target highlights the utility of computational modeling in repurposing or designing drugs for infectious diseases. scispace.com

Table 2: Potential Antimalarial Target for a this compound Analog

| Compound | Potential Target | Basis for Identification | Source |

|---|---|---|---|

| 3-chloro-4-(4-chlorophenoxy)aniline | Plasmodia enoyl acyl carrier protein reductase | In silico studies based on structural similarity to triclosan, a known inhibitor. | scispace.comnih.gov |

The presence of chloro and phenoxy substituents in a molecule may confer affinity for specific biological targets, influencing its potential use in developing anticancer, antibacterial, or antifungal agents. ontosight.ai Molecular docking and other computational methods are indispensable first steps in exploring these possibilities and guiding further research. researchgate.net

Medicinal Chemistry and Biological Activity of 2 4 Chlorophenoxy Aniline Derivatives

Structure-Activity Relationship (SAR) Studies of 2-(4-Chlorophenoxy)aniline Analogues

The exploration of this compound and its analogues in medicinal chemistry has been driven by the need to develop novel therapeutic agents. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how chemical modifications of a lead compound influence its biological activity and properties.

The biological activity of a chemical compound is intrinsically linked to its structure. For aniline (B41778) analogues, the introduction, position, and nature of substituents can dramatically alter their therapeutic efficacy and toxicological profile. The introduction of a chlorine atom into a biologically active molecule can substantially improve its intrinsic activity. eurochlor.org This principle is observed in derivatives of this compound, where modifications to either the aniline or the phenoxy ring modulate its potency.

In the case of the related compound 3-chloro-4-(4-chlorophenoxy)aniline (B1584236) (ANI), the addition of a chlorine atom at the 3-position of the aniline ring is a key modification. nih.govsemanticscholar.org Generally, the placement of halogen substituents can influence a molecule's lipophilicity and electronic properties, which in turn affects its ability to cross biological membranes and interact with target proteins. eurochlor.org For other classes of compounds, such as 2-phenoxy-3-trichloromethylquinoxalines, it has been observed that strong electron-withdrawing groups (EWGs) like 4-SF₅, 4-SCF₃, and 4-CN on the phenoxy ring yielded the best antiplasmodial activities. nih.gov Conversely, in studies of 2-substituted aniline pyrimidine (B1678525) derivatives, different substituted anilines were shown to play a pivotal role in kinase inhibitory activities, with specific substitutions leading to potent inhibition. nih.gov These findings suggest that systematic substitution on the aromatic rings of the this compound scaffold is a viable strategy for modulating biological potency.

The optimization of a lead compound aims to enhance its therapeutic profile, including potency, selectivity, and pharmacokinetic properties. For derivatives of this compound, optimization strategies have focused on creating hybrid molecules to improve efficacy. malariaworld.org A notable example is the development of artesunate-3-Chloro-4(4-chlorophenoxy) aniline (ATSA), a novel hybrid drug. malariaworld.org This molecule combines the structural features of 3-chloro-4-(4-chlorophenoxy)aniline with artesunate (B1665782), a potent antimalarial drug. This approach is intended to create a multi-target drug that can potentially curb the development of drug resistance. nih.govsemanticscholar.org

Further optimization efforts in related antiprotozoal drug discovery programs have focused on improving physicochemical properties like aqueous solubility and metabolic stability to enhance oral bioavailability. nih.gov For instance, extensive SAR and structure-property relationship studies on other scaffolds have allowed for the selection of early leads with suitable potency and improved solubility for progression into in vivo models. nih.gov The development of the ATSA hybrid, which demonstrated significant in vivo activity, represents a successful application of optimization principles to enhance the therapeutic potential of the this compound scaffold. malariaworld.org

Antiplasmodial Activity of this compound Derivatives

Derivatives of this compound have demonstrated notable activity against Plasmodium parasites, the causative agents of malaria. This has led to their investigation as potential new antimalarial agents, particularly in the context of widespread drug resistance. semanticscholar.orgresearchgate.net

The antiplasmodial activity of this compound derivatives has been confirmed through in vitro assays against various strains of Plasmodium falciparum. The derivative 3-chloro-4-(4-chlorophenoxy)aniline (ANI) has been tested against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains. nih.govresearchgate.net While ANI showed antiplasmodial activity when administered individually, its efficacy was more pronounced when used in combination with established antimalarials like artesunate (AS) or chloroquine (B1663885) (CQ), demonstrating a synergistic effect. nih.govresearchgate.net

The hybrid molecule artesunate-3-Chloro-4(4-chlorophenoxy) aniline (ATSA) has also been evaluated and has shown potent inhibitory activity against both 3D7 and W2 strains of P. falciparum. malariaworld.org The 50% inhibitory concentrations (IC₅₀) for these compounds highlight their potential in combating drug-resistant malaria. malariaworld.org

Table 1: In Vitro Antiplasmodial Activity of this compound Derivatives and Comparators

| Compound | P. falciparum Strain | IC₅₀ |

|---|---|---|

| 3-chloro-4-(4-chlorophenoxy)aniline (ANI) | 3D7 (CQ-sensitive) | 7.12 µg/mL |

| 3-chloro-4-(4-chlorophenoxy)aniline (ANI) | W2 (CQ-resistant) | 8.75 µg/mL |

| Artesunate-3-Chloro-4(4-chlorophenoxy) aniline (ATSA) | 3D7 (CQ-sensitive) | 11.47 ng/mL |

| Artesunate-3-Chloro-4(4-chlorophenoxy) aniline (ATSA) | W2 (CQ-resistant) | 1.45 ng/mL |

| Artesunate (ATS) | 3D7 (CQ-sensitive) | 4.66 ng/mL |

| Artesunate (ATS) | W2 (CQ-resistant) | 0.60 ng/mL |

Data sourced from multiple studies. nih.govmalariaworld.org

The promising in vitro results of this compound derivatives have been followed by in vivo efficacy studies using murine models of malaria, typically involving Plasmodium berghei. When administered individually in mice, 3-chloro-4-(4-chlorophenoxy)aniline (ANI) produced a 50% growth inhibition (ED₅₀) of P. berghei at a dose of 4.2 mg/kg body weight. nih.gov

The efficacy was significantly enhanced in combination therapies. A combination of the ED₅₀ concentrations of ANI and artesunate (AS) resulted in the complete clearance of parasites. semanticscholar.orgresearchgate.net Similarly, combining the ED₅₀ concentrations of ANI and chloroquine (CQ) led to an 81.0% inhibition of parasite growth. nih.govsemanticscholar.org The hybrid drug ATSA was effective against several P. berghei lines, including those resistant to standard drugs like lumefantrine (B1675429) and piperaquine, demonstrating its potential to overcome existing drug resistance mechanisms. malariaworld.org

Table 2: In Vivo Antimalarial Efficacy of this compound Derivatives

| Compound / Combination | P. berghei Strain | Efficacy |

|---|---|---|

| 3-chloro-4-(4-chlorophenoxy)aniline (ANI) | Not Specified | ED₅₀ = 4.2 mg/kg |

| ED₅₀ (ANI) + ED₅₀ (Artesunate) | Not Specified | 100% parasite clearance |

| ED₅₀ (ANI) + ED₅₀ (Chloroquine) | Not Specified | 81.0% parasite growth inhibition |

| Artesunate-3-Chloro-4(4-chlorophenoxy) aniline (ATSA) | ANKA | ED₅₀ = 4.211 mg/kg |

| Artesunate-3-Chloro-4(4-chlorophenoxy) aniline (ATSA) | Lumefantrine-resistant (LuR) | ED₅₀ = 2.601 mg/kg |

| Artesunate-3-Chloro-4(4-chlorophenoxy) aniline (ATSA) | Piperaquine-resistant (PQR) | ED₅₀ = 3.875 mg/kg |

Data sourced from multiple studies. nih.govsemanticscholar.orgmalariaworld.orgresearchgate.net

The mechanism of antiplasmodial action for this compound derivatives is believed to involve the inhibition of the type II fatty acid synthesis (FASII) pathway within the parasite. semanticscholar.org This pathway, which is located in the parasite's apicoplast, is essential for its development and survival but is absent in humans, making it an attractive drug target. semanticscholar.orgbohrium.com

The derivative 3-chloro-4-(4-chlorophenoxy)aniline (ANI) is thought to inhibit the plasmodial enoyl-acyl carrier protein reductase (ENR) enzyme, a key component of the FASII pathway. nih.govsemanticscholar.org This hypothesis is based on the structural similarity of ANI to triclosan (B1682465), a known inhibitor of this enzyme. semanticscholar.org The FASII pathway is critical for supplying specific fatty acids required for lipid and membrane biogenesis, and its disruption affects crucial life cycle stages of the parasite, including oocyst maturation and sporozoite formation. semanticscholar.org By targeting this essential and parasite-specific pathway, this compound derivatives represent a promising avenue for the development of new antimalarial drugs.

Synergistic Effects in Combination Therapies with this compound Derivatives

The concept of synergistic effects in combination therapies is a cornerstone of modern pharmacology, particularly in the treatment of complex diseases like cancer. The aim is to use two or more therapeutic agents to achieve a greater effect than the sum of their individual effects. This can lead to lower required doses of each drug, potentially reducing toxicity and minimizing the development of drug resistance.

In the context of anticancer research, phenoxazine (B87303) derivatives, which share a structural similarity with phenoxyanilines, have been investigated for their synergistic potential. For instance, certain phenoxazine derivatives, when combined with Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), have demonstrated a synergistic augmentation of inhibitory effects on the MIA-PaCa-2 pancreatic cancer cell line. nih.govresearchgate.net This suggests that these compounds may sensitize cancer cells to the apoptotic effects of TRAIL.

While the synergistic potential of various compound classes in combination with standard chemotherapeutics is an active area of research, specific studies focusing on the synergistic effects of this compound derivatives in combination therapies are not extensively documented in the currently available scientific literature. Future research in this area could be valuable to determine if these derivatives can enhance the efficacy of existing anticancer drugs.

Anticancer and Antiproliferative Activities

The in vitro cytotoxicity of novel chemical entities is a critical first step in the discovery of new anticancer agents. Various derivatives of aniline and related heterocyclic compounds have been evaluated for their cytotoxic effects against a panel of human cancer cell lines, including A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and HeLa (cervical cancer).

In a study of 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl] acetamide, a CC50 value of 0.031 µM was reported for HeLa cells after 24 hours of exposure. nih.gov Additionally, certain 4-anilino-quinoline amide derivatives have been evaluated for their in vitro cytotoxic activity against the HepG2 cell line, with some compounds showing potent activity. asianpubs.org

The following table summarizes the cytotoxic activity of some aniline and phenoxyaniline-related derivatives against the specified cancer cell lines. It is important to note that these are not direct derivatives of this compound, but they provide an indication of the potential for this class of compounds.

| Compound/Derivative | Cell Line | IC50/CC50 Value | Reference |

|---|---|---|---|

| 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl] acetamide | HeLa | 0.031 µM (CC50) | nih.gov |

| 2-substituted aniline pyrimidine derivative (18c) | HepG2 | Good antiproliferative activity | nih.gov |

| Novel Aniline Derivative from Peganum harmala L. | A549 | Noteworthy anti-cancer activity | mdpi.com |

Understanding the molecular targets and pathways through which a compound exerts its anticancer effect is crucial for its development as a therapeutic agent. For derivatives containing the aniline or phenoxyaniline (B8288346) scaffold, several potential molecular targets have been identified.

One study on a novel aniline derivative from Peganum harmala L. suggested that its pro-apoptotic effects in non-small cell lung cancer cells are mediated through the activation of PI3K/AKT/mTOR-mediated autophagy. mdpi.com This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.

In the context of 2-substituted aniline pyrimidine derivatives, dual inhibition of Mer and c-Met kinases has been identified as a key mechanism of their anticancer activity. nih.gov Both Mer and c-Met are receptor tyrosine kinases that are often overexpressed in various tumors and play a role in tumor growth, survival, and metastasis.

Furthermore, research on tetracyclic quinobenzothiazine compounds, which are structurally related, suggests that DNA intercalation is a probable mechanism of their anticancer activity. researchgate.net DNA intercalators can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.

While these findings point to potential mechanisms of action for compounds with similar structural motifs, the specific molecular targets and pathways of this compound derivatives have not been definitively elucidated and warrant further investigation.